molecular formula C23H20N2O3S B4197274 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No. B4197274
M. Wt: 404.5 g/mol
InChI Key: NJYCHDDDGQDHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as PBTZ169 and has been found to have promising properties in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of PBTZ169 involves the inhibition of the respiratory chain in Mycobacterium tuberculosis. This compound targets the cytochrome bc1 complex, which is essential for the production of ATP in the bacteria. By inhibiting this complex, PBTZ169 disrupts the energy production of Mycobacterium tuberculosis, leading to its death.
Biochemical and Physiological Effects
PBTZ169 has been found to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth of Mycobacterium tuberculosis, leading to its death. PBTZ169 has also been found to have low toxicity in mammalian cells, making it a promising drug candidate for the treatment of tuberculosis. Additionally, PBTZ169 has been found to have anti-inflammatory properties, which may have potential applications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

PBTZ169 has several advantages for lab experiments. This compound has been found to be highly effective at inhibiting the growth of Mycobacterium tuberculosis, making it a valuable tool for studying the mechanisms of tuberculosis infection. Additionally, PBTZ169 has low toxicity in mammalian cells, making it a safe compound to work with in the lab. However, the synthesis of PBTZ169 is a complex process that requires expertise in organic chemistry, which may limit its accessibility to some researchers.

Future Directions

There are several future directions for the study of PBTZ169. One potential avenue of research is the optimization of the synthesis method to make this compound more accessible to researchers. Additionally, further research is needed to understand the full range of applications for PBTZ169 in the field of medicinal chemistry. This compound may have potential applications in the treatment of other bacterial infections and inflammatory diseases. Further studies are also needed to understand the long-term effects of PBTZ169 on mammalian cells and its potential for use as a drug candidate.

Scientific Research Applications

PBTZ169 has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to have promising properties as a potential drug candidate for the treatment of tuberculosis. PBTZ169 has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, by targeting the respiratory chain. This compound has also been found to have potential applications in the treatment of other bacterial infections.

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-15(21-23(27)25-19-9-5-6-10-20(19)29-21)22(26)24-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-15,21H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYCHDDDGQDHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide
Reactant of Route 2
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide
Reactant of Route 4
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide
Reactant of Route 5
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)propanamide

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